N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine
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Overview
Description
N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine is a heterocyclic compound that features a tetrazolo[1,5-b]pyridazine core linked to a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-benzylpiperidin-4-ylamine with tetrazolo[1,5-b]pyridazine derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (p-TsOH) under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in ethanol or methanol.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Tetrazolo[1,5-b]pyridazin-6-ylhydrazine
- Tetrazolo[1,5-a]quinoline derivatives
- N-(1-Benzyl-1H-pyrazol-4-yl)tetrazolo[1,5-b]pyridazin-6-amine
Uniqueness
N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylpiperidine moiety with a tetrazolo[1,5-b]pyridazine core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H19N7 |
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Molecular Weight |
309.37g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)tetrazolo[1,5-b]pyridazin-6-amine |
InChI |
InChI=1S/C16H19N7/c1-2-4-13(5-3-1)12-22-10-8-14(9-11-22)17-15-6-7-16-18-20-21-23(16)19-15/h1-7,14H,8-12H2,(H,17,19) |
InChI Key |
RLMCENQUBBKJMF-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC2=NN3C(=NN=N3)C=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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